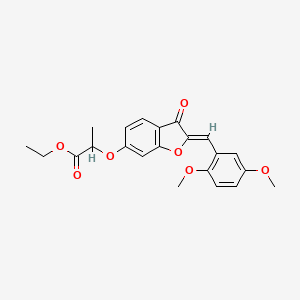

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

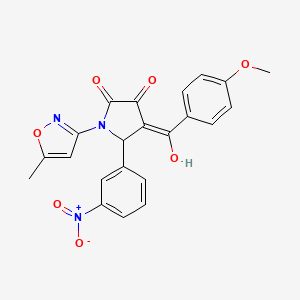

The compound is a derivative of a Schiff base . Schiff bases are typically synthesized by condensation reaction of an aldehyde or ketone with an amine .

Synthesis Analysis

A similar compound, a Schiff base named 2-[(E)-(2,5-dimethoxybenzylidene) amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol at 35 °C .Molecular Structure Analysis

The synthesized compound DMPC was characterized using spectroscopic techniques such as FT-IR, NMR, UV/visible and ESI–MS . The X-ray diffraction (XRD) data revealed that DMPC crystallized out in a monoclinic crystal system with space group of C2/c and Z = 8-unit cell .Chemical Reactions Analysis

The corrosion inhibition performance of the Schiff base DMPC on mild steel in 1.0 M HCl was evaluated using potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), surface analysis and computational studies .Physical And Chemical Properties Analysis

The compound DMPC was found to have a high inhibition efficiency, obtained from PDP and EIS at the optimum inhibitor concentration, of 96.56% and 97.02%, respectively .Scientific Research Applications

Fluorogenic Dyes for Lipid Droplets of Living Cells

Compounds with a 2,5-dimethoxybenzylidene fragment have been used as selective fluorogenic dyes for lipid droplets of living cells . These compounds label lipid droplets due to structural fragments responsible for the appearance of fluorescence in a lipophilic environment . This application is significant as lipid droplets play a crucial role in energy homeostasis and lipotoxicity and oxidative stress prevention .

Antioxidant Activity

Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests that the compound , which contains a 2,5-dimethoxybenzylidene fragment, may also exhibit similar antioxidant properties.

Antibacterial Activity

The same benzamide compounds have also demonstrated in vitro antibacterial activity against several types of bacteria . This indicates a potential application of the compound in the development of new antibacterial agents.

Fluorescence Microscopy

The compound’s potential fluorescence properties could make it useful in fluorescence microscopy, a key method for biological research . Fluorogenic labels, which acquire fluorescence when bound to the target object, are more selective and photostable than classical compounds with permanent fluorescence .

Cellular Labeling

The compound could be used for cellular labeling, particularly for visualizing lipid droplets in cells . This could be valuable in research related to cellular structures and functions.

Drug Discovery

Given the wide range of biological activities demonstrated by similar compounds, the compound could potentially be used in drug discovery . Its potential antioxidant and antibacterial properties, in particular, could be of interest in the development of new therapeutic agents.

properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-6-8-17-19(12-16)29-20(21(17)23)11-14-10-15(25-3)7-9-18(14)26-4/h6-13H,5H2,1-4H3/b20-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAFYPVIHQORB-JAIQZWGSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)

![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)